O-(4-Nitrobenzyl)hydroxylamine hydrochloride
Overview
Description
“O-(4-Nitrobenzyl)hydroxylamine hydrochloride”, also known as “4-Nitrobenzyloxyamine hydrochloride”, is a chemical compound with the linear formula O2NC6H4CH2ONH2 · HCl . It has a molecular weight of 204.61 . It is typically used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .
Synthesis Analysis
The synthesis of “O-(4-Nitrobenzyl)hydroxylamine hydrochloride” can be prepared according to the literature procedure . It can also be synthesized from 4-Nitrobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “O-(4-Nitrobenzyl)hydroxylamine hydrochloride” is represented by the linear formula O2NC6H4CH2ONH2 · HCl .Chemical Reactions Analysis
“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” is used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .Physical And Chemical Properties Analysis
“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” appears as a white to cream to pale yellow crystalline powder . It has a molecular weight of 204.61 g/mol . The melting point is 215 °C (dec.) (lit.) .Scientific Research Applications
Kinetics of Reductively-Initiated Fragmentation
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is studied for its kinetics in the fragmentation of nitrobenzyl carbamates, particularly in bioreductive drugs. Research has focused on understanding the rate of fragmentation following reduction, which is crucial for the effectiveness of these drugs (Hay et al., 1999).
Synthetic Technology
It serves as an important intermediate in organic synthesis. Its applications extend to medicine, pesticides, and chemical fields, with specific processes optimized for industrial production (Wang Ling-ya, 2015).
Inhibitor of Histamine Biosynthesis
O-(4-Nitrobenzyl)hydroxylamine hydrochloride demonstrates potential as an inhibitor of histamine biosynthesis, linking it to anti-inflammatory properties and providing insights into histamine's role in inflammatory processes (Hamor et al., 1970).
Protective Agent in Organic Synthesis
It is utilized for protecting hydroxyl functions in organic synthesis. Its selective removal in the presence of other benzyl-type protecting groups has been studied, highlighting its versatility in this field (Kukase et al., 1990).
Photoinduced Hydroxylaminolysis
The compound is investigated in the context of photoinduced hydroxylaminolysis, particularly in bacteriorhodopsin-based media. Its role in enhancing the bleaching rate of bacteriorhodopsin and potential applications in optical processing are explored (Dyukova et al., 2010).
Metabolic Changes Investigation
O-(4-Nitrobenzyl)hydroxylamine hydrochloride has been used to study metabolic changes in various tissues, focusing on its reduction to hydroxylamine and subsequent reactions (Raïkova et al., 1981).
Kinetics in Selective Hydrogenation
The kinetics and pathways of its selective hydrogenation to amine are of interest, particularly in understanding the hydrogenation reaction's steps and associated energetics (LeBlond et al., 1997).
Electrosynthesis Applications
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is relevant in the electrosynthesis of certain derivatives, demonstrating its role in chemical synthesis processes (Jan et al., 2002).
Opportunities in Polymer and Materials Science
Its derivatives, particularly the o-nitrobenzyl group, are extensively used in polymer and materials science for creating photolabile groups, allowing alteration of polymer properties through irradiation (Zhao et al., 2012).
Bioactivation and Prodrug Inhibition
The compound has been studied for its role in the bioactivation of prodrugs, particularly in bioreductive activation by reductase enzymes under oxygen deficiency, showing its potential in enhancing the efficacy of certain therapeutic agents (Zhu et al., 2011).
Safety And Hazards
“O-(4-Nitrobenzyl)hydroxylamine hydrochloride” should be handled with personal protective equipment to avoid dust formation and breathing vapours, mist or gas . Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .
properties
IUPAC Name |
O-[(4-nitrophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAFSOYOMFQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062169 | |
Record name | 4-Nitrobenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Nitrobenzyl)hydroxylamine hydrochloride | |
CAS RN |
2086-26-2 | |
Record name | Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-nitrobenzyl)hydroxylammonium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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